2-(1-Chloroethyl)-5-methyl-1,3-oxazole
Overview
Description
2-(1-Chloroethyl)-5-methyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fifth position of the oxazole ring
Preparation Methods
The synthesis of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-oxazole with chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
2-(1-Chloroethyl)-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol or amine derivatives.
Scientific Research Applications
2-(1-Chloroethyl)-5-methyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It may act as an inhibitor of certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The oxazole ring may also interact with aromatic residues in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
2-(1-Chloroethyl)-5-methyl-1,3-oxazole can be compared with other similar compounds, such as:
2-(1-Chloroethyl)-1,3-oxazole: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.
2-(1-Bromoethyl)-5-methyl-1,3-oxazole: Contains a bromoethyl group instead of a chloroethyl group, which may result in different reactivity and selectivity in chemical reactions.
2-(1-Chloroethyl)-5-ethyl-1,3-oxazole: Contains an ethyl group at the fifth position, which may influence its physical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1-chloroethyl)-5-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-3-8-6(9-4)5(2)7/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTGCMYSTHBMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.